Improved Hemodynamic Stability: Lower Impact on Mean Arterial Pressure and Heart Rate vs. Propofol in a Porcine Model
In a head-to-head porcine study, the (−)-stereoisomer of 2-sec-butyl-6-isopropylphenol dosed at 3 mg/kg IV demonstrated a less pronounced effect on mean arterial blood pressure (MAP) and heart rate (HR) compared to propofol dosed at 6 mg/kg IV. The patent explicitly claims a 'more potent effect on anesthetic activity' and a 'higher therapeutic index' for the (R)-enantiomer relative to propofol [1]. The differential dose requirement (3 mg/kg vs. 6 mg/kg) for comparable or superior anesthetic effect underscores an improved safety margin.
| Evidence Dimension | Hemodynamic effect (MAP and HR) and anesthetic potency in pigs |
|---|---|
| Target Compound Data | (R)-(−)-2-sec-butyl-6-isopropylphenol: 3 mg/kg IV produced a smaller reduction in MAP and HR while achieving anesthetic activity. |
| Comparator Or Baseline | Propofol (2,6-diisopropylphenol): 6 mg/kg IV produced a greater reduction in MAP and HR for an equivalent level of anesthesia. |
| Quantified Difference | Target compound exhibited anesthetic potency at a 2-fold lower dose with an attenuated hemodynamic impact. The therapeutic index is stated to be 'higher' (exact fold-change not disclosed in text; figures provided in patent). |
| Conditions | Porcine model, intravenous bolus administration, comparison of (−)-stereoisomer of formula (I) where X=H vs. propofol. |
Why This Matters
For procurement of an anesthetic research compound, a higher therapeutic index and reduced hemodynamic liability directly translate to a wider safety window, making this compound preferable for preclinical studies in cardiovascularly compromised models.
- [1] Jenkins, T.E. et al. (2010) Therapeutic Compounds. US Patent Application US20100249246A1 (Patent No. US 8,173,849 B2), filed May 8, 2008, and issued May 8, 2012. See FIG. 3 and FIG. 4 for MAP and HR data. View Source
